molecular formula C15H33O8P B609273 m-PEG5-phosphonic acid ethyl ester CAS No. 1807512-42-0

m-PEG5-phosphonic acid ethyl ester

Cat. No.: B609273
CAS No.: 1807512-42-0
M. Wt: 372.39
InChI Key: COMONJQWUBCUJE-UHFFFAOYSA-N
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Description

m-PEG5-phosphonic acid ethyl ester: is a derivative of polyethylene glycol (PEG) with a phosphonic acid ethyl ester functional group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The presence of the PEG chain increases the water solubility of the compound, making it useful in various applications, particularly in the field of bioconjugation and drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-phosphonic acid ethyl ester typically involves the reaction of a PEG derivative with a phosphonic acid ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including distillation and crystallization, to ensure high purity of the final product. The production is carried out in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: m-PEG5-phosphonic acid ethyl ester is used as a linker in the synthesis of complex molecules, particularly in the field of polymer chemistry. Its hydrophilic nature makes it suitable for creating water-soluble polymers .

Biology: In biological research, this compound is used for bioconjugation, where it helps in attaching biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools .

Medicine: In medicine, this compound is used in drug delivery systems. Its ability to increase the solubility of drugs in aqueous media enhances the bioavailability of hydrophobic drugs .

Industry: Industrially, this compound is used in the formulation of coatings and adhesives. Its hydrophilic properties improve the performance of these materials in wet conditions .

Mechanism of Action

The mechanism of action of m-PEG5-phosphonic acid ethyl ester involves its ability to increase the solubility of hydrophobic molecules in aqueous media. The PEG chain interacts with water molecules, creating a hydrophilic environment around the compound. This property is particularly useful in drug delivery, where it helps in the efficient transport of hydrophobic drugs to their target sites .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balance between hydrophilicity and molecular size. The presence of the ethyl ester group provides additional functionalization options, making it versatile for various applications .

Properties

IUPAC Name

1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMONJQWUBCUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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